[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid
Description
Properties
IUPAC Name |
(5-chloro-2-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYZJKPFWQQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)N2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 5-chloro-2-nitrophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the reduction of the nitro group to an amine, followed by the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Phenols.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its utility arises from its ability to form stable boron-oxygen bonds and engage in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It serves as a crucial reagent in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
This compound plays a role in developing biologically active molecules. Its capacity to create stable boron-oxygen bonds makes it suitable for designing enzyme inhibitors and other bioactive compounds.
Medicine
Derivatives of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid are being researched for potential therapeutic uses, including cancer treatment and antimicrobial agents. Boronic acid disk tests have also been evaluated for the detection of Klebsiella pneumoniae carbapenemase (KPC) . The use of boronic acid in combination with antibiotics can help identify KPC-producing isolates by enhancing the activity of certain antibiotics .
Industry
In industry, this compound is used to produce advanced materials like polymers and electronic components. Its ability to form stable bonds with various substrates makes it valuable in material science.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid involves its ability to form stable boron-oxygen bonds. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The compound acts as a nucleophile, participating in transmetalation reactions with palladium catalysts to form new carbon-carbon bonds .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Chlorophenyl vs. Fluorophenyl Derivatives: The chlorine substituent at the 5-position enhances electron-withdrawing effects compared to fluorine. For instance, [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid () replaces chlorine with fluorine and uses a pyridine ring instead of benzene.
Morpholine vs. Simple Alkoxy Groups :
The morpholine ring provides a polar, water-soluble moiety compared to lipophilic substituents like benzyloxy. For example, 5-chloro-2-(phenylmethoxy)phenylboronic acid () contains a benzyloxy group, which may reduce solubility but increase membrane permeability. The morpholine substituent likely improves aqueous solubility, a critical factor in drug design .
Solubility and Physicochemical Properties
- Lipophilicity vs. Water Solubility :
Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid () face solubility challenges in biological assays. The morpholine group’s polarity in [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid likely mitigates precipitation issues, making it more suitable for in vitro studies.
Comparative Data Table: Key Boronic Acid Derivatives
Biological Activity
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid, a boronic acid derivative, has garnered attention in biochemical research due to its unique structural properties and potential therapeutic applications. This compound is particularly noted for its interactions with various biological molecules, including enzymes and nucleic acids, which contribute to its biological activity.
The compound exhibits significant biochemical interactions, particularly with serine proteases. The boronic acid group allows for the formation of reversible covalent bonds with the active site serine residue of these enzymes, leading to their inhibition. This mechanism is crucial in modulating physiological processes and has implications in cancer therapy and enzyme regulation .
| Property | Description |
|---|---|
| Molecular Formula | C11H13BClNO4 |
| Mechanism of Action | Inhibition of serine proteases through reversible covalent bonding |
| Cellular Effects | Induces apoptosis in cancer cells; modulates metabolism in normal cells |
| Subcellular Localization | Localizes to endoplasmic reticulum and nucleus |
Cellular Effects
The compound's effects on cellular processes are diverse, depending on cell type. In cancer cells, it has been shown to induce apoptosis by disrupting signaling pathways and altering gene expression. For instance, studies indicate that it inhibits proteasome activity, leading to the accumulation of misfolded proteins and subsequent cell death . In non-cancerous cells, it can modulate metabolic pathways by affecting key enzymes.
Molecular Mechanism
The molecular mechanism of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid involves several pathways:
- Enzyme Inhibition : The formation of reversible covalent bonds with serine residues in proteases inhibits their activity.
- Gene Expression Modulation : Interaction with nucleic acids may influence transcriptional regulation.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in various cancer cell lines .
Case Studies
Several studies have investigated the biological activity of boronic acid derivatives similar to [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid:
- Antiproliferative Activity : Research has shown that phenylboronic acid derivatives exhibit strong antiproliferative effects across multiple cancer cell lines. For example, 2-fluoro-6-formylphenylboronic acid demonstrated significant activity in ovarian cancer cells, indicating a structure-activity relationship that highlights the importance of specific substitutions on the phenyl ring .
- Proteasome Inhibition : A study demonstrated that compounds similar to [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid effectively inhibited proteasome activity, leading to apoptosis in cancer models such as adult T-cell leukemia .
- Antiviral Activity : Boronic acids have been explored for their potential as antiviral agents, particularly against Hepatitis C virus (HCV). Compounds containing boronic acid moieties have shown promise as inhibitors of viral polymerases, suggesting that [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid could be further investigated in this context .
Q & A
Q. What are the critical steps in synthesizing [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Key Steps :
- Substrate Preparation : Start with halogenated phenyl precursors (e.g., 5-chloro-2-aminophenol derivatives) and introduce morpholine via nucleophilic substitution or coupling reactions.
- Boronation : Use Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) or direct electrophilic borylation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
- Optimization Strategies :
- Monitor reaction progress via TLC or HPLC.
- Use anhydrous solvents to prevent boronic acid hydrolysis.
- Catalytic systems (e.g., Pd(PPh₃)₄) with ligand optimization enhance coupling efficiency.
Q. How can researchers verify the purity and structural integrity of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of morpholine protons (δ 2.5–3.5 ppm) and boronic acid protons (broad peak ~δ 7–9 ppm).
- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or boronic acid dimers) with detection limits as low as 1 ppm .
- Elemental Analysis : Validate C, H, N, and B content (±0.3% theoretical).
- Critical Considerations :
Advanced Research Questions
Q. How does the morpholine substituent influence the reactivity of the boronic acid group in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- Morpholine’s electron-donating N-atom increases electron density at the phenyl ring, potentially accelerating transmetalation in Suzuki-Miyaura reactions.
- Compare with electron-withdrawing groups (e.g., nitro) using Hammett σ constants to predict reactivity trends.
- Steric Considerations :
- Morpholine’s bulk may hinder access to the boron center, reducing coupling efficiency. Test steric tolerance by varying aryl partners (e.g., ortho-substituted aryl halides).
- Experimental Validation :
- Conduct kinetic studies under standardized conditions (e.g., 1 mol% Pd catalyst, aqueous Na₂CO₃ base).
- Reference: Oxidation studies in correlate boronic ester stability with substituent effects .
Q. What strategies mitigate oxidative degradation of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid in aqueous media?
Methodological Answer:
-
Stabilization Approaches :
- Derivatization : Convert to boronic esters (e.g., pinacol ester) to shield the boron center. shows pinacol esters oxidize 50% slower than free acids .
- Additives : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to sequester ROS.
- pH Control : Maintain slightly acidic conditions (pH 5–6) to slow hydrolysis.
-
Data Table : Oxidation Rates of Boronic Acid Derivatives (Adapted from )
Derivative 50% Oxidation Time (min) Free Boronic Acid 22 Pinacol Ester 10 Neopentyl Glycol Ester 27
Q. How can contradictory biological activity data for derivatives of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Purity Assessment : Re-test compounds via LC-MS to rule out impurity interference (e.g., genotoxic boronic acid dimers) .
- Physicochemical Profiling : Measure logP (octanol/water partition) and solubility; links clogP to cellular uptake discrepancies .
- Target Engagement Studies : Use SPR or ITC to confirm binding affinities to intended targets (e.g., proteases or kinases).
- Case Study :
- Derivatives with higher clogP showed reduced activity in CLL cells due to poor aqueous solubility .
Q. What advanced computational methods predict the mutagenic potential of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid impurities?
Methodological Answer:
- In Silico Tools :
- QSAR Models : Use Derek Nexus or LeadScope to flag structural alerts (e.g., boronic acid groups linked to genotoxicity).
- Density Functional Theory (DFT) : Calculate LUMO energies to assess electrophilic reactivity.
- Validation : Cross-reference predictions with Ames test data for boronic acids (e.g., ’s LC-MS/MS method detects impurities at <1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
